molecular formula C8H10O3 B1353774 trans-Hexahydroisobenzofuran-1,3-dione CAS No. 71749-03-6

trans-Hexahydroisobenzofuran-1,3-dione

Cat. No.: B1353774
CAS No.: 71749-03-6
M. Wt: 154.16 g/mol
InChI Key: MUTGBJKUEZFXGO-PHDIDXHHSA-N
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Description

trans-Hexahydroisobenzofuran-1,3-dione: is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.1632 g/mol . . This compound is a stereoisomer of cis-cyclohexane-1,2-dicarboxylic anhydride . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Mechanism of Action

Target of Action

The primary targets of trans-Hexahydroisobenzofuran-1,3-dione are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules, among others.

Chemical Reactions Analysis

Types of Reactions: trans-Hexahydroisobenzofuran-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isobenzofuran-1,3-diones and isobenzofuran-1(3H)-ones .

Scientific Research Applications

trans-Hexahydroisobenzofuran-1,3-dione has a wide range of applications in scientific research:

Biological Activity

trans-Hexahydroisobenzofuran-1,3-dione (also known as hexahydroisobenzofuran-1,3-dione) is a compound of interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol. It is structurally characterized by a bicyclic framework that contributes to its reactivity and biological properties.

Biological Activities

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colon cancer). The observed cytotoxic effects are attributed to the compound's ability to induce apoptosis in cancer cells .

3. Antioxidant Activity

Studies have highlighted the antioxidant potential of this compound. The compound demonstrated significant free radical scavenging activity in various assays, suggesting its role in mitigating oxidative stress-related damage in biological systems .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
  • Scavenging Free Radicals : Its chemical structure allows it to interact with reactive oxygen species (ROS), effectively neutralizing them and reducing cellular oxidative damage.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed an MIC value of 32 μg/mL, indicating potent antibacterial activity compared to standard antibiotics .

Study 2: Anticancer Activity

In another study focusing on breast cancer cells (MCF-7), this compound exhibited IC50 values ranging from 20 to 50 μM over 48 hours. The compound's ability to induce cell cycle arrest at the G2/M phase was confirmed through flow cytometry analysis .

Properties

IUPAC Name

(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTGBJKUEZFXGO-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449118
Record name trans-Hexahydroisobenzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71749-03-6, 14166-21-3
Record name trans-Hexahydroisobenzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-cyclohexane-1,2-dicarboxylic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+)-trans-1,2-Cyclohexanedicarboxylic Anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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